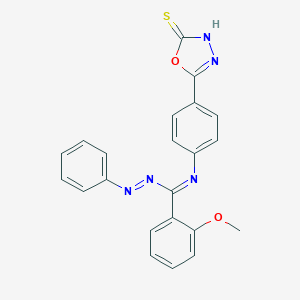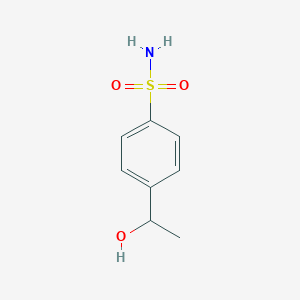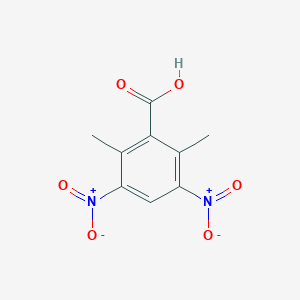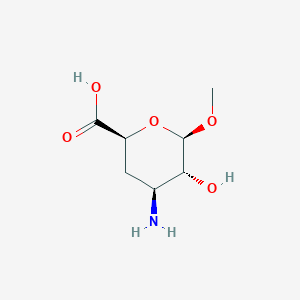
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) is a complex chemical compound that has been the focus of extensive scientific research. This compound has been synthesized using various methods and has been found to have potential applications in a variety of scientific fields. In
Applications De Recherche Scientifique
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have potential applications in a variety of scientific fields. In the field of biochemistry, this compound has been used to study the structure and function of glycosaminoglycans, which are important components of extracellular matrices. In addition, beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been used in the synthesis of glycosaminoglycan mimetics, which have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) is not fully understood, but it is thought to involve the inhibition of enzymes involved in the synthesis and degradation of glycosaminoglycans. This inhibition can lead to changes in the structure and function of extracellular matrices, which can have a variety of physiological and pathological effects.
Biochemical and Physiological Effects
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the synthesis and degradation of glycosaminoglycans, leading to changes in the structure and function of extracellular matrices. In addition, beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has several advantages for lab experiments. It is readily available and can be synthesized using various methods. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. Its effects can be complex and difficult to interpret, and it may not be suitable for all experimental systems.
Orientations Futures
There are many future directions for research on beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI). One area of research is the development of glycosaminoglycan mimetics for therapeutic applications. Another area of research is the use of this compound in the study of extracellular matrices and their role in physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) and its effects on cellular processes.
Méthodes De Synthèse
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) can be synthesized using various methods. One of the most common methods is the reaction of D-xylose with nitromethane, followed by reduction with sodium borohydride and acid hydrolysis to yield the desired compound. Other methods include the use of enzymes and chemical reactions involving other sugars.
Propriétés
Numéro CAS |
116233-66-0 |
|---|---|
Nom du produit |
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) |
Formule moléculaire |
C7H13NO5 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-4-amino-5-hydroxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO5/c1-12-7-5(9)3(8)2-4(13-7)6(10)11/h3-5,7,9H,2,8H2,1H3,(H,10,11)/t3-,4-,5+,7+/m0/s1 |
Clé InChI |
YUHRIPHWFPBUFJ-MEOJTODESA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H](C[C@H](O1)C(=O)O)N)O |
SMILES |
COC1C(C(CC(O1)C(=O)O)N)O |
SMILES canonique |
COC1C(C(CC(O1)C(=O)O)N)O |
Synonymes |
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




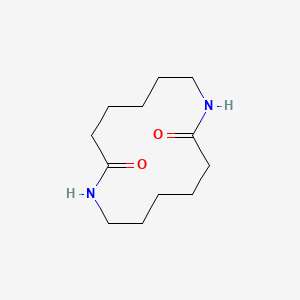
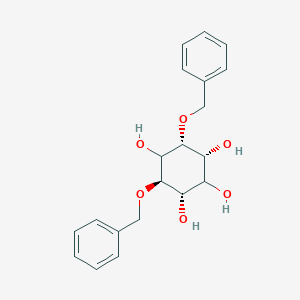

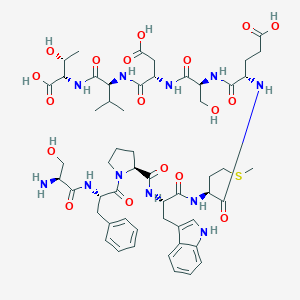
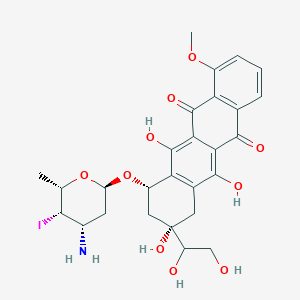

![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
